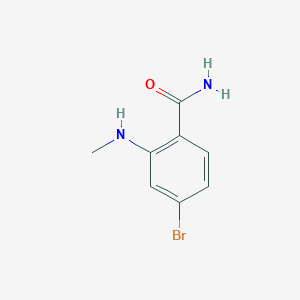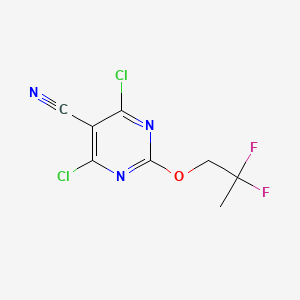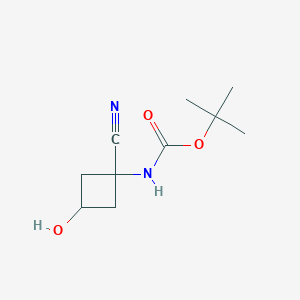
4-Formyl-2,6-dimethylphenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Protodeboronation of pinacol boronic esters, including 4-Formyl-2,6-dimethylphenylboronic acid pinacol ester, is not well developed . A radical approach has been reported for the catalytic protodeboronation of alkyl boronic esters . This approach allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular formula of this compound is C15H21BO3 .Chemical Reactions Analysis
This compound can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . It is also susceptible to hydrolysis, especially at physiological pH .Physical And Chemical Properties Analysis
The molecular weight of this compound is 260.14 g/mol .Mecanismo De Acción
Target of Action
Boronic esters, in general, are known to be involved in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s mode of action is primarily through its ability to undergo stereospecific transformations. These transformations retain the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Biochemical Pathways
The compound’s ability to undergo transformations into a range of functional groups provides access to a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
The compound is a colorless to pale yellow liquid with a density of 1.0±0.1 g/cm3 , a boiling point of 375.2±42.0 °C at 760 mmHg , and a flash point of 180.7±27.9 °C . These properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The compound’s ability to undergo transformations into a range of functional groups provides access to a broad array of diverse molecules with high enantioselectivity . This could potentially lead to various molecular and cellular effects depending on the specific transformations and the resulting molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4F-2,6-DMPBA-PE has several advantages for laboratory experiments. It is highly reactive and can be used to catalyze a variety of organic reactions. It is also highly versatile and can be used in a variety of experiments and applications. Additionally, it is relatively inexpensive and easy to obtain.
However, there are some limitations to using 4F-2,6-DMPBA-PE in laboratory experiments. It is important to note that the compound is highly reactive and should be handled with care in a laboratory setting. Additionally, it is important to note that 4F-2,6-DMPBA-PE is not approved for use in humans or animals and should not be used for any medical or therapeutic purposes.
Direcciones Futuras
There are several potential future directions for 4F-2,6-DMPBA-PE. One potential direction is the development of new and improved synthetic methods for the synthesis of the compound. Additionally, research could be conducted to explore the potential applications of 4F-2,6-DMPBA-PE in other areas such as drug delivery and sensing. Furthermore, research could be conducted to explore the potential biochemical and physiological effects of 4F-2,6-DMPBA-PE. Finally, research could be conducted to explore the potential advantages and limitations of using 4F-2,6-DMPBA-PE in laboratory experiments.
Métodos De Síntesis
4F-2,6-DMPBA-PE is synthesized by a process known as boronic acid esterification. This process involves the reaction of a boronic acid with an alcohol in the presence of a strong acid catalyst. The reaction produces an ester, which is the desired product. The reaction conditions and reactants used in the synthesis of 4F-2,6-DMPBA-PE are specific to the desired product and can vary depending on the desired outcome.
Aplicaciones Científicas De Investigación
4F-2,6-DMPBA-PE has been used in various scientific research applications due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It has also been used as a sensing material for electrochemical sensors and for the detection of various analytes. Additionally, 4F-2,6-DMPBA-PE has been used in the synthesis of various organic compounds and as a ligand for metal complexes.
Propiedades
IUPAC Name |
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-10-7-12(9-17)8-11(2)13(10)16-18-14(3,4)15(5,6)19-16/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUMPEWJQJMIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

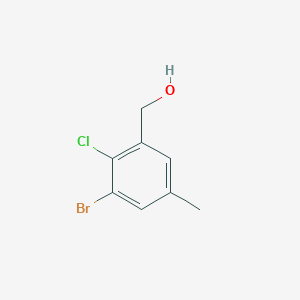


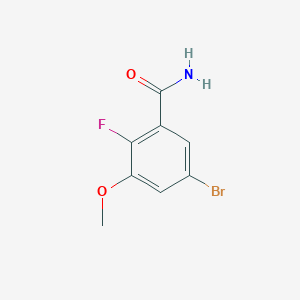

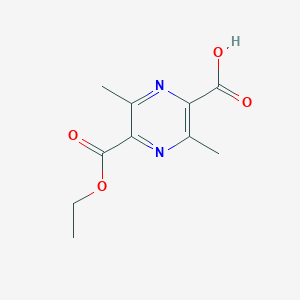


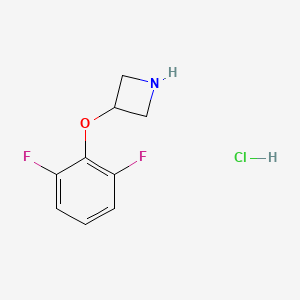
![Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6304911.png)

